

Application Notes and Protocols for the Quantification of Darunavir (C₂₅H₁₉ClN₄O₄S)

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Compound of Interest

Compound Name: C₂₅H₁₉ClN₄O₄S

Cat. No.: B12189681

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Darunavir (molecular formula: **C₂₅H₁₉ClN₄O₄S**) is a second-generation protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Accurate and reliable quantification of Darunavir in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the quantification of Darunavir using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Darunavir in pharmaceutical dosage forms and can be adapted for biological matrices with appropriate sample preparation.

Quantitative Data Summary

Parameter	Method 1	Method 2	Method 3
Linear Range	20 - 100 µg/mL[2]	5 - 25 µg/mL[2]	0.25 - 20 mg/L[3]
Correlation Coefficient (r ²)	0.999[2]	>0.99[2]	Not specified
Mobile Phase	Triethylamine buffer: Acetonitrile (60:40 v/v) [2]	Phosphate buffer (pH 3): Acetonitrile (40:60 v/v)[2]	Acetonitrile: Ultrapure water (40:60 v/v)[3]
Column	Zodiac C18 (250x4.6mm, 5µm)[2]	Hypersil, BDS C18 (250 mm x 4.6 mm, 5µm)[2]	C8 column[3]
Flow Rate	1.0 mL/min[2]	1.0 mL/min[2]	Not specified
Detection Wavelength	260 nm[2]	270 nm[2]	266 nm[3]
Retention Time	2.753 min[2]	2.711 min[2]	Not specified
Internal Standard	Not specified	Not specified	Methylclonazepam[3]
Sample Matrix	Pure and tablet dosage form[2]	Pure and tablet dosage form[2]	Human plasma[3]
Recovery	Good percentage recovery reported[2]	Not specified	75.7% for Darunavir, 66.7% for IS[3]
Within-day Precision	Not specified	Not specified	3.0% to 7.9%[3]
Between-day Precision	Not specified	Not specified	< 13.7%[3]
Within-day Accuracy	Not specified	Not specified	-11.4% to 0.5%[3]
Between-day Accuracy	Not specified	Not specified	< -11.4%[3]

Experimental Protocol: Quantification of Darunavir in Tablets (Method 1)

1. Materials and Reagents:

- Darunavir reference standard
- Acetonitrile (HPLC grade)
- Triethylamine (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- Commercial Darunavir tablets

2. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system with UV-Vis detector
- Zodiac C18 column (250x4.6mm, 5µm)
- Analytical balance
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

3. Preparation of Solutions:

- Mobile Phase (Triethylamine buffer: Acetonitrile, 60:40 v/v): Prepare a triethylamine buffer and adjust the pH to 4.5 with diluted orthophosphoric acid. Mix 600 mL of this buffer with 400 mL of acetonitrile. Filter and degas the solution.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Darunavir reference standard and dissolve it in 100 mL of mobile phase.
- Working Standard Solutions (20, 40, 60, 80, 100 µg/mL): Prepare serial dilutions from the stock solution with the mobile phase to obtain the desired concentrations.[\[2\]](#)

4. Sample Preparation:

- Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Darunavir and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range (e.g., 50 $\mu\text{g/mL}$).

5. Chromatographic Conditions:

- Column: Zodiac C18 (250x4.6mm, 5 μm)
- Mobile Phase: Triethylamine buffer: Acetonitrile (60:40 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Detector Wavelength: 260 nm
- Column Temperature: Ambient

6. Analysis:

- Inject the standard solutions to construct a calibration curve.
- Inject the sample solution.
- Quantify the amount of Darunavir in the sample by comparing the peak area with the calibration curve.

Section 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and specific, making it ideal for the quantification of Darunavir in biological matrices such as human plasma.

Quantitative Data Summary

Parameter	UPLC-MS/MS Method
Linear Range	10 - 2,000 ng/mL[4]
Correlation Coefficient (r ²)	0.9919[4]
Mobile Phase	Acetonitrile and 2mM ammonium formate with 0.1% formic acid in water (70:30 v/v)[4]
Column	Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 µm) [4]
Flow Rate	0.12 mL/min[4]
Run Time	3 min[4]
Retention Time (Darunavir)	1.35 min[4]
Retention Time (IS)	1.13 min (Verapamil)[4]
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
Mass Transition (Darunavir)	m/z 548.3 > 392.4[5]
Internal Standard	Verapamil[4]
Sample Matrix	Human Plasma[4]
Sample Preparation	Liquid-Liquid Extraction[4]
Accuracy	98% to 102.40%[4]
Intra-batch Precision (%CV)	0.5% to 3.5%[4]
Inter-batch Precision (%CV)	0.9% to 3.3%[4]
Matrix Effect (%CV)	1.71%[4]

Experimental Protocol: Quantification of Darunavir in Human Plasma

1. Materials and Reagents:

- Darunavir reference standard

- Verapamil (Internal Standard)
- Acetonitrile (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (drug-free)
- Extraction solvent (e.g., methyl tert-butyl ether)

2. Instrumentation:

- UPLC system coupled with a triple quadrupole mass spectrometer
- Agilent, Zorbax XDB C18 column (2.1 x 50 mm, 5 μ m)
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Vortex mixer

3. Preparation of Solutions:

- Mobile Phase: Mobile phase A: 2mM ammonium formate with 0.1% formic acid in water. Mobile phase B: Acetonitrile. The isocratic mobile phase is a mixture of A and B (30:70 v/v). [\[4\]](#)
- Standard Stock Solutions (Darunavir and Verapamil): Prepare individual stock solutions in methanol or acetonitrile.
- Working Standard and QC Solutions: Prepare serial dilutions of the Darunavir stock solution in drug-free human plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

4. Sample Preparation (Liquid-Liquid Extraction):

- To 100 μL of plasma sample (standard, QC, or unknown), add 25 μL of the internal standard working solution (Verapamil).
- Vortex for 30 seconds.
- Add 1 mL of extraction solvent.
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

5. UPLC-MS/MS Conditions:

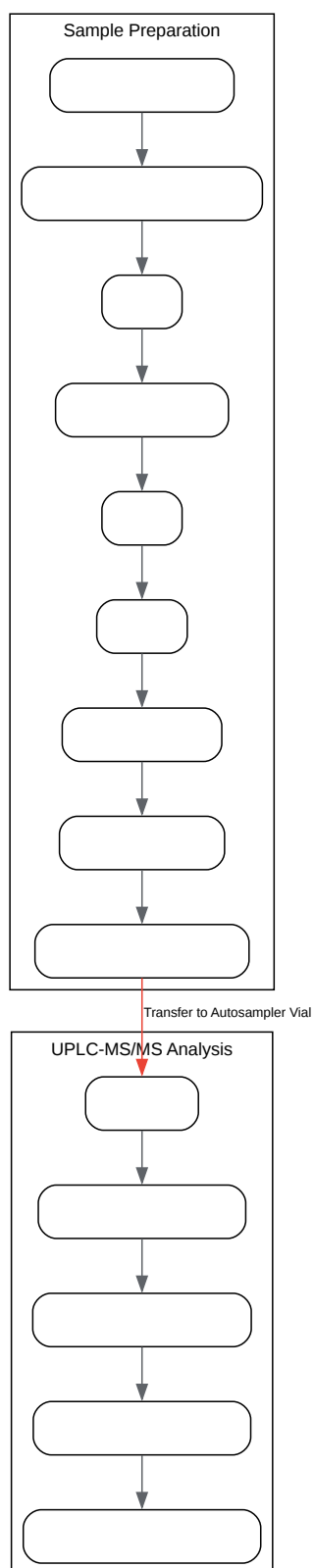
- Column: Agilent, Zorbax XDB C18 (2.1 x 50 mm, 5 μm)
- Mobile Phase: Acetonitrile and 2mM ammonium formate with 0.1% formic acid in water (70:30 v/v)[4]
- Flow Rate: 0.12 mL/min
- Injection Volume: 10 μL
- Ion Source: Electrospray Ionization (ESI), Positive Mode
- MS Detection: Multiple Reaction Monitoring (MRM)
 - Darunavir: m/z 548.3 \rightarrow 392.4
 - Verapamil (IS): (Specific transition to be determined)

6. Analysis:

- Analyze the extracted standards to generate a calibration curve by plotting the peak area ratio of Darunavir to the internal standard against the concentration.
- Analyze the extracted QC samples to validate the run.
- Analyze the extracted unknown samples and determine the concentration of Darunavir using the calibration curve.

Visualizations

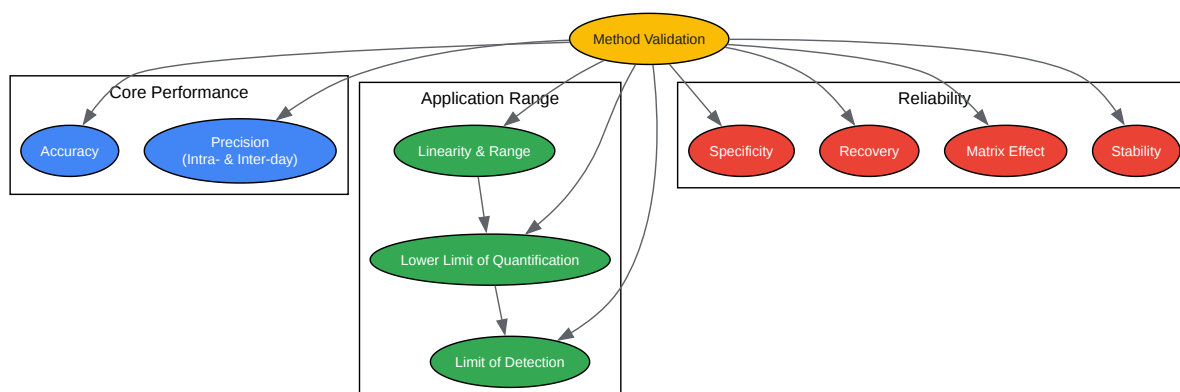
Experimental Workflow for UPLC-MS/MS Analysis of Darunavir in Plasma



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Caption: Workflow for Darunavir quantification in plasma.

Logical Relationship of Method Validation Parameters



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- To cite this document: BenchChem. [Application Notes and Protocols for the Quantification of Darunavir (C₂₅H₁₉ClN₄O₄S)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12189681#c25h19cln4o4s-analytical-methods-for-quantification>]

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